molecular formula C16H13N7 B5765388 8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B5765388
M. Wt: 303.32 g/mol
InChI Key: VZLHUHVGZJVEFX-GIJQJNRQSA-N
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Description

8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic compound that combines the structural features of indole, triazine, and pyridine. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step reactions. One common method involves the condensation of an indole derivative with a triazine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of three different heterocyclic systems, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile interactions with biological targets and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7/c1-10-5-6-13-12(8-10)14-15(19-13)20-16(23-21-14)22-18-9-11-4-2-3-7-17-11/h2-9H,1H3,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHUHVGZJVEFX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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